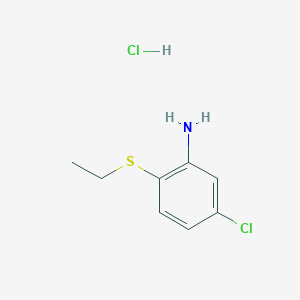
1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often biologically active and found in many natural products and pharmaceuticals . The “butan-2-yl” group is a butyl group attached at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered pyrrolidine ring with a carbonyl (C=O) at the 5-position and a butan-2-yl group attached at the 1-position. The “carboxamide” group indicates a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidines and amides are known to participate in a variety of chemical reactions. For example, the amide group can undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis : Zeng et al. (2013) developed a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, which includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This method involves a tandem Ugi condensation and intramolecular substitution at room temperature, providing a streamlined approach for creating these compounds (Zeng, Wang, Wu, & Ding, 2013).
Solution-Phase Combinatorial Synthesis : Malavašič et al. (2007) investigated the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, a category that includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research provides insights into efficient synthesis methods for these compounds (Malavašič et al., 2007).
Biological Activity and Pharmacological Applications
Antioxidant Activity : Tumosienė et al. (2019) synthesized various derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, and evaluated their antioxidant activities. They found that several compounds demonstrated potent antioxidant properties, exceeding even that of ascorbic acid (Tumosienė et al., 2019).
Potential Antipsychotic Agents : Norman et al. (1996) evaluated heterocyclic carboxamides, a category including 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Activity : In 2020, a study focused on synthesizing derivatives of pyrrole, including structures akin to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, for potential antimicrobial applications. These compounds demonstrated significant anti-staphylococcus activity, highlighting their potential in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2020).
Structural and Conformational Studies
- Crystal Structure Analysis : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of a solvated compound closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research aids in understanding the structural aspects of these compounds, which is crucial for their potential application in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
1-butan-2-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKCWODOYZKEOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(CC1=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

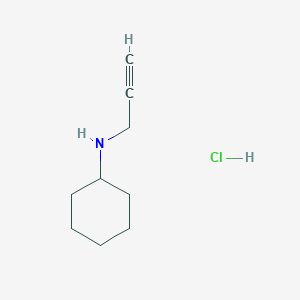
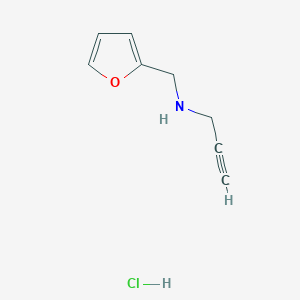

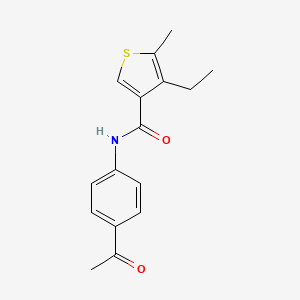

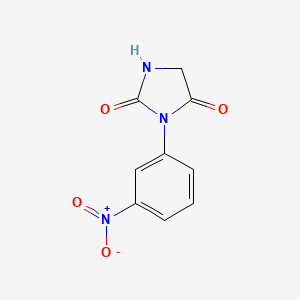
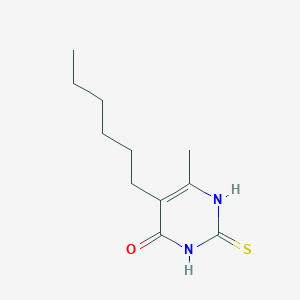
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)
